molecular formula C36H62N3O8P B1216908 [(1S)-1-[(4-amino-2-oxo-pyrimidin-1-yl)methyl]-2-hydroxy-ethoxy]methyl-[(2R)-2-benzyloxy-3-octadecoxy-propoxy]phosphinic acid

[(1S)-1-[(4-amino-2-oxo-pyrimidin-1-yl)methyl]-2-hydroxy-ethoxy]methyl-[(2R)-2-benzyloxy-3-octadecoxy-propoxy]phosphinic acid

Cat. No. B1216908
M. Wt: 695.9 g/mol
InChI Key: RDPZVURVEFPPIB-SZAHLOSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S)-1-[(4-amino-2-oxo-pyrimidin-1-yl)methyl]-2-hydroxy-ethoxy]methyl-[(2R)-2-benzyloxy-3-octadecoxy-propoxy]phosphinic acid, also known as [(1S)-1-[(4-amino-2-oxo-pyrimidin-1-yl)methyl]-2-hydroxy-ethoxy]methyl-[(2R)-2-benzyloxy-3-octadecoxy-propoxy]phosphinic acid, is a useful research compound. Its molecular formula is C36H62N3O8P and its molecular weight is 695.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1S)-1-[(4-amino-2-oxo-pyrimidin-1-yl)methyl]-2-hydroxy-ethoxy]methyl-[(2R)-2-benzyloxy-3-octadecoxy-propoxy]phosphinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S)-1-[(4-amino-2-oxo-pyrimidin-1-yl)methyl]-2-hydroxy-ethoxy]methyl-[(2R)-2-benzyloxy-3-octadecoxy-propoxy]phosphinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[(1S)-1-[(4-amino-2-oxo-pyrimidin-1-yl)methyl]-2-hydroxy-ethoxy]methyl-[(2R)-2-benzyloxy-3-octadecoxy-propoxy]phosphinic acid

Molecular Formula

C36H62N3O8P

Molecular Weight

695.9 g/mol

IUPAC Name

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[(2R)-3-octadecoxy-2-phenylmethoxypropoxy]phosphinic acid

InChI

InChI=1S/C36H62N3O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-44-29-34(45-28-32-21-18-17-19-22-32)30-47-48(42,43)31-46-33(27-40)26-39-24-23-35(37)38-36(39)41/h17-19,21-24,33-34,40H,2-16,20,25-31H2,1H3,(H,42,43)(H2,37,38,41)/t33-,34+/m0/s1

InChI Key

RDPZVURVEFPPIB-SZAHLOSFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O)OCC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O)OCC2=CC=CC=C2

synonyms

1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir
ODBG-CDV

Origin of Product

United States

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